molecular formula C9H15NO B6170345 {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol CAS No. 2649061-04-9

{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

Cat. No. B6170345
CAS RN: 2649061-04-9
M. Wt: 153.2
InChI Key:
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Description

8-Aminotricyclo[3.2.1.0,2,7]octan-1-ylmethanol (ATCOM) is an amino-alcohol derivative of tricyclo[3.2.1.0,2,7]octan-1-ol (TCO), a bicyclic alcohol with a carbon-carbon bond between two cyclohexane rings. ATCOM is a versatile and useful compound with a wide range of applications in the fields of chemistry, biochemistry and medicine. It is commonly used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, and as a reagent in the synthesis of polymers and other materials. In addition, ATCOM has been used in the design of new catalysts and as a ligand in the synthesis of coordination polymers.

Mechanism of Action

{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been found to act as a substrate for a variety of enzymes, including those involved in the metabolism of carbohydrates, lipids and proteins. {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can also act as a ligand for metal ions, such as copper and zinc. In addition, {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been found to act as a catalyst for a variety of reactions, including the synthesis of polymers, the synthesis of coordination polymers and the synthesis of coordination complexes.
Biochemical and Physiological Effects
{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been found to have a variety of biochemical and physiological effects. In particular, {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been found to have antioxidant, anti-inflammatory and anti-cancer effects. {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has also been found to have anti-microbial, anti-fungal and anti-viral effects. In addition, {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been found to have an effect on the metabolism of carbohydrates, lipids and proteins.

Advantages and Limitations for Lab Experiments

{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several advantages and limitations for use in laboratory experiments. The main advantage of {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is that it is a versatile and useful compound with a wide range of applications in the fields of chemistry, biochemistry and medicine. In addition, {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is relatively stable and can be used in a variety of laboratory experiments. However, {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential applications of {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol are vast, and there are a number of future directions for research and development. One potential direction is the development of new catalysts and reagents based on {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol. In addition, {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol could be used in the design of new polymers and in the synthesis of coordination polymers. Another potential direction is the development of new pharmaceuticals and drugs based on {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol. Finally, further research into the biochemical and physiological effects of {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol could lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can be synthesized from TCO using a variety of methods. One of the most common methods is the reaction of TCO with an amine, such as aniline, in the presence of an acid catalyst, such as sulfuric acid. This reaction produces {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol and an amide. Another method is the reaction of TCO with an alcohol, such as ethyl alcohol, in the presence of a base, such as sodium hydroxide. This reaction produces {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol and an ester.

Scientific Research Applications

{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been used in a variety of scientific research applications, including the study of enzyme mechanisms and the design of new catalysts. In the field of biochemistry, {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has been used as a substrate for the study of enzyme mechanisms, as well as a substrate for the design of new catalysts. {8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has also been used in the design of new polymers, in the synthesis of coordination polymers and as a ligand in the synthesis of coordination polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol' involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium azide", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Ammonia" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of hydrochloric acid to yield 1-bromocyclohexene.", "Step 2: Azidation of 1-bromocyclohexene using sodium azide in the presence of copper sulfate to yield 1-azidocyclohexene.", "Step 3: Reduction of 1-azidocyclohexene using sodium borohydride in the presence of methanol to yield 1-aminocyclohexene.", "Step 4: Cyclization of 1-aminocyclohexene using ammonium chloride and ammonia to yield 8-aminotricyclo[3.2.1.0,2,7]octane.", "Step 5: Methylation of 8-aminotricyclo[3.2.1.0,2,7]octane using sodium hydroxide and methyl iodide to yield '{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol'." ] }

CAS RN

2649061-04-9

Product Name

{8-aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

Molecular Formula

C9H15NO

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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